molecular formula C20H25NO2 B10858038 (1S,9S,13R)-1,13-dimethyl-10-[(2-methylfuran-3-yl)methyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

(1S,9S,13R)-1,13-dimethyl-10-[(2-methylfuran-3-yl)methyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

Cat. No.: B10858038
M. Wt: 311.4 g/mol
InChI Key: MTDCZKOSLIRABS-MRFFXTKBSA-N
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Preparation Methods

The synthesis of MR-1268 involves several steps, starting with the preparation of the benzmorphan core structure. The synthetic route typically includes the following steps:

Industrial production methods for MR-1268 would likely involve optimization of these steps to ensure high yield and purity, using large-scale reactors and purification techniques such as preparative high-performance liquid chromatography (prep-HPLC) .

Chemical Reactions Analysis

MR-1268 undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the benzmorphan core.

    Substitution: Substitution reactions can introduce different functional groups onto the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

MR-1268 exerts its effects by binding to opioid receptors in the central nervous system. It has marked morphine-like properties, providing analgesic effects by activating these receptors. The molecular targets include the mu-opioid receptors, and the pathways involved are similar to those of other opioid analgesics .

Comparison with Similar Compounds

MR-1268 is compared with other similar compounds such as pentazocine and morphine. It has the following unique features:

Similar compounds include:

Properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

(1S,9S,13R)-1,13-dimethyl-10-[(2-methylfuran-3-yl)methyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C20H25NO2/c1-13-19-10-15-4-5-17(22)11-18(15)20(13,3)7-8-21(19)12-16-6-9-23-14(16)2/h4-6,9,11,13,19,22H,7-8,10,12H2,1-3H3/t13-,19-,20-/m0/s1

InChI Key

MTDCZKOSLIRABS-MRFFXTKBSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC3=C([C@]1(CCN2CC4=C(OC=C4)C)C)C=C(C=C3)O

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC4=C(OC=C4)C)C)C=C(C=C3)O

Origin of Product

United States

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